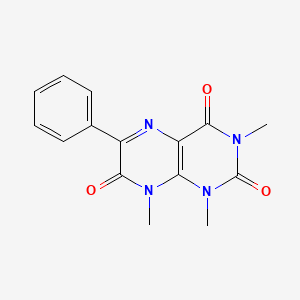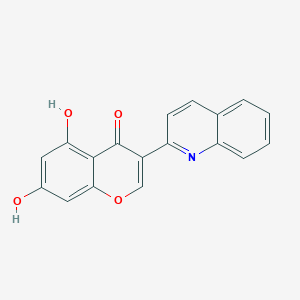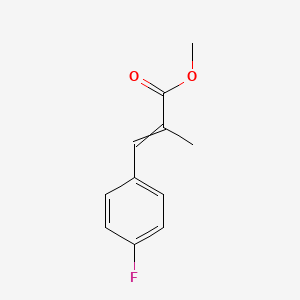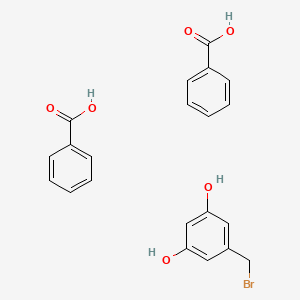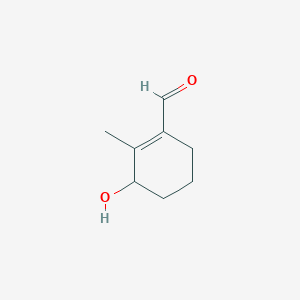
1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- is an organic compound that belongs to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a cyclohexene ring with a carboxaldehyde group and a hydroxyl group attached to it. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- can be synthesized through several methods. One common synthetic route involves the oxidation of 3-hydroxy-2-methylcyclohexene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- often involves the catalytic oxidation of 3-hydroxy-2-methylcyclohexene. This process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- can be compared with other similar compounds, such as:
Cyclohexene-1-carboxaldehyde: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
3-Cyclohexene-1-carboxaldehyde: Similar structure but without the hydroxyl group, leading to variations in chemical behavior.
Cyclohexanecarboxaldehyde: Saturated analog with different chemical properties and uses.
The uniqueness of 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
111016-60-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-hydroxy-2-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-7(5-9)3-2-4-8(6)10/h5,8,10H,2-4H2,1H3 |
InChI Key |
FLLYHVCZPMOVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
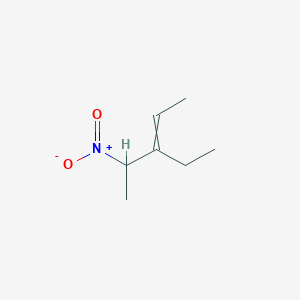
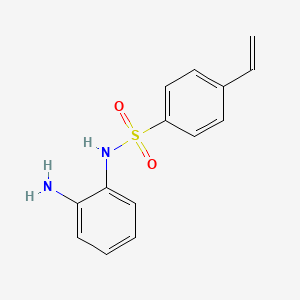


![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
